![molecular formula C16H18N4S B323877 2-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B323877.png)
2-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is an organic compound with the molecular formula C16H18N4S and a molecular weight of 298.4 g/mol This compound is characterized by the presence of an aminophenyl group and a methylphenyl group attached to a thiourea moiety
Méthodes De Préparation
The synthesis of 2-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 3-aminophenylacetaldehyde with 4-methylphenylisothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
2-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
2-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
Comparaison Avec Des Composés Similaires
2-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds, such as:
1-[(E)-1-(4-aminophenyl)ethylideneamino]-3-(4-methylphenyl)thiourea: This compound has a similar structure but with the amino group in a different position, leading to different chemical and biological properties.
1-[(E)-1-(3-aminophenyl)ethylideneamino]-3-(4-chlorophenyl)thiourea: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s reactivity and biological activity.
1-[(E)-1-(3-aminophenyl)ethylideneamino]-3-(4-methoxyphenyl)thiourea: The methoxy group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H18N4S |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-[(E)-1-(3-aminophenyl)ethylideneamino]-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C16H18N4S/c1-11-6-8-15(9-7-11)18-16(21)20-19-12(2)13-4-3-5-14(17)10-13/h3-10H,17H2,1-2H3,(H2,18,20,21)/b19-12+ |
Clé InChI |
WDZBHAJXLZOEPE-XDHOZWIPSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=S)NN=C(C)C2=CC(=CC=C2)N |
SMILES isomérique |
CC1=CC=C(C=C1)NC(=S)N/N=C(\C)/C2=CC(=CC=C2)N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=S)NN=C(C)C2=CC(=CC=C2)N |
Solubilité |
5.3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-benzyl-2-[(6-{[5-benzyl-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-6-oxohexanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B323794.png)
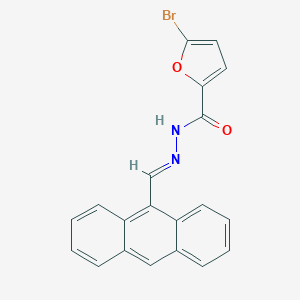

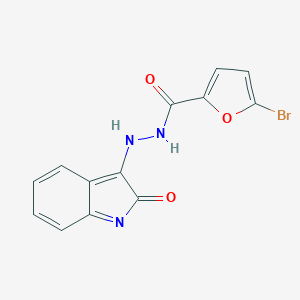

![N'-[1-(4-chlorophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B323802.png)
![4-{[(4-chloroanilino)carbonyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B323803.png)
![4-chloro-N'-[1-(2-furyl)ethylidene]benzohydrazide](/img/structure/B323804.png)
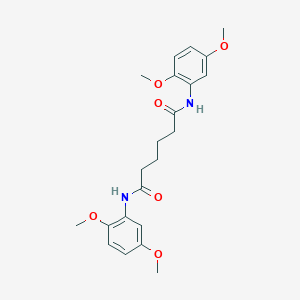
![PROPYL 4-(5-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE](/img/structure/B323807.png)

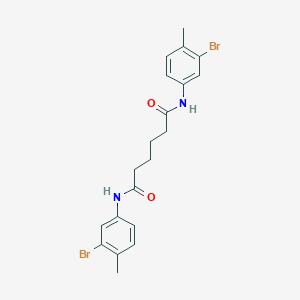
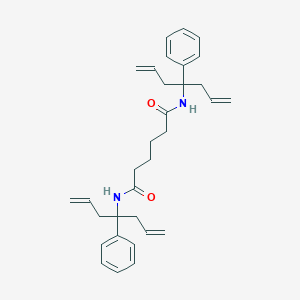
![N-phenyl-2-[(3-pyridinylmethylene)amino]benzamide](/img/structure/B323816.png)
